Butyrate de bétaméthasone propionate

Vue d'ensemble

Description

Le butyrate de bétaméthasone propionate est un corticostéroïde synthétique doté de puissantes propriétés anti-inflammatoires. Il est couramment utilisé dans les formulations topiques pour traiter diverses affections cutanées inflammatoires telles que l'eczéma, la dermatite et le psoriasis . Ce composé est connu pour sa forte activité anti-inflammatoire au niveau du site d'inflammation sans provoquer d'effets secondaires topiques ou systémiques importants .

Applications De Recherche Scientifique

Betamethasone butyrate propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.

Industry: Employed in the formulation of topical medications and cosmetic products

Mécanisme D'action

Target of Action

Betamethasone butyrate propionate (BBP) is a synthetic corticosteroid that primarily targets the glucocorticoid receptor (GR) . The GR is a type of nuclear receptor that is present inside almost every cell in the body and regulates genes controlling the development, metabolism, and immune response .

Mode of Action

Upon binding to the GR, BBP acts as an agonist, stimulating the receptor and triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the suppression of inflammatory and immune responses . It’s worth noting that BBP has potent glucocorticoid activity and negligible mineralocorticoid activity .

Biochemical Pathways

It is known that glucocorticoids like bbp can decrease inflammation by diminishing the release of leukocytic acid hydrolases, preventing macrophage accumulation at inflamed sites, interfering with leukocyte adhesion to the capillary wall, reducing capillary membrane permeability, reducing complement components, inhibiting histamine and kinin release, and interfering with the formation of scar tissue .

Pharmacokinetics

Like other corticosteroids, it is expected that bbp would be metabolized in the liver via the cyp3a4 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability, which in turn would affect its therapeutic efficacy and potential side effects.

Result of Action

BBP exerts strong anti-inflammatory activity at the site of inflammation without causing significant topical or systemic side effects .

Analyse Biochimique

Biochemical Properties

Betamethasone butyrate propionate interacts with glucocorticoid receptors, stimulating them and exhibiting anti-inflammatory effects . It is a synthetic corticosteroid with strong anti-inflammatory activity at the site of inflammation .

Cellular Effects

Betamethasone butyrate propionate has a significant impact on various types of cells and cellular processes. It suppresses skin inflammation and improves symptoms such as redness, swelling, and itch . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Betamethasone butyrate propionate exerts its effects at the molecular level through both genomic and non-genomic pathways . It activates glucocorticoid receptors and initiates downstream effects that promote the transcription of anti-inflammatory genes .

Temporal Effects in Laboratory Settings

It is known that this compound has a strong anti-inflammatory activity at the site of inflammation .

Dosage Effects in Animal Models

The effects of Betamethasone butyrate propionate vary with different dosages in animal models

Metabolic Pathways

Betamethasone butyrate propionate is involved in the glucocorticoid receptor pathway

Transport and Distribution

Betamethasone butyrate propionate is widely distributed to the tissues

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du butyrate de bétaméthasone propionate implique l'estérification de la bétaméthasone avec l'acide butyrique et l'acide propionique. La réaction nécessite généralement l'utilisation d'un catalyseur et est effectuée sous des conditions contrôlées de température et de pression pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de systèmes de purification pour produire le composé en vrac tout en maintenant des normes strictes de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le butyrate de bétaméthasone propionate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Remplacement d'un groupe fonctionnel par un autre, impliquant souvent des halogènes ou d'autres groupes réactifs.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium aluminium et des agents halogénants comme le chlore ou le brome. Ces réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour assurer la spécificité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et pharmacologiques distinctes .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur la synthèse et la réactivité des corticostéroïdes.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Largement utilisé en recherche clinique pour développer de nouveaux traitements des maladies inflammatoires et auto-immunes.

Industrie : Employé dans la formulation de médicaments topiques et de produits cosmétiques

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison entraîne l'activation des gènes anti-inflammatoires et la suppression des gènes pro-inflammatoires. Le composé inhibe également la libération de médiateurs inflammatoires tels que les cytokines et les prostaglandines, réduisant ainsi l'inflammation et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

- Valérate de bétaméthasone

- Dipropionate de bétaméthasone

- Propionate de clobétasol

- Furoate de mométasone

Unicité

Le butyrate de bétaméthasone propionate est unique en raison de son estérification spécifique avec les acides butyrique et propionique, qui améliore son activité anti-inflammatoire topique tout en minimisant l'absorption systémique et les effets secondaires. Cela le rend particulièrement efficace pour traiter les affections cutanées inflammatoires localisées .

Propriétés

IUPAC Name |

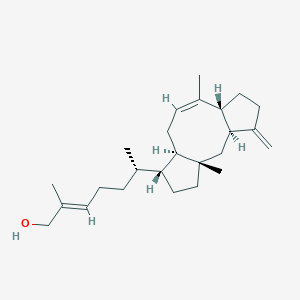

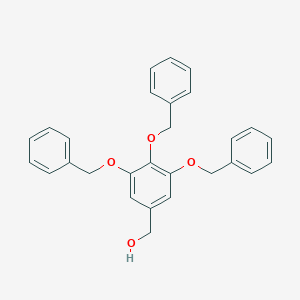

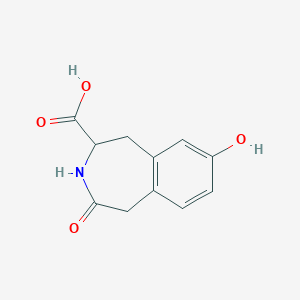

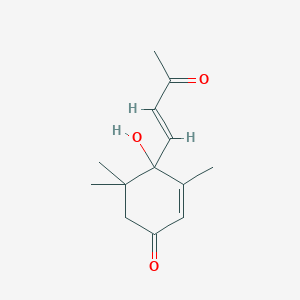

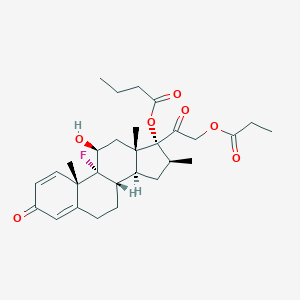

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOWJCTXWVWLLC-REGDIAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022671 | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-02-1 | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone butyrate propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE BUTYRATE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betamethasone butyrate propionate exert its anti-inflammatory effects?

A1: Betamethasone butyrate propionate acts by binding to glucocorticoid receptors in the cytoplasm of cells, particularly inflammatory cells. This complex then translocates to the nucleus and influences gene expression, leading to the downregulation of pro-inflammatory mediators like cytokines and chemokines, and the upregulation of anti-inflammatory proteins. [, ]

Q2: What makes betamethasone butyrate propionate a potent topical corticosteroid?

A2: The chemical structure of BBP contributes to its potency. The butyrate and propionate ester groups enhance its lipophilicity, enabling better penetration through the stratum corneum and increasing its residence time in the skin. [, ]

Q3: How effective is betamethasone butyrate propionate in treating atopic dermatitis?

A3: Clinical studies indicate that BBP significantly improves symptoms of atopic dermatitis, including lichenification, chronic papules, erythema, and pruritus. Notably, an intermittent sequential therapy combining BBP with tacrolimus demonstrated superior efficacy compared to BBP combined with emollients. [, , ]

Q4: Can betamethasone butyrate propionate be used in combination with other treatments for psoriasis?

A4: Yes, BBP is often used in combination therapies for psoriasis. Clinical trials demonstrate that combining topical BBP with calcipotriol, a vitamin D3 derivative, shows greater efficacy compared to either monotherapy, particularly in reducing pustules and improving symptom scores in palmoplantar pustulosis. [, , ]

Q5: Are there any concerns regarding the use of betamethasone butyrate propionate in patients with pre-existing conditions?

A5: Research suggests caution is warranted when using BBP in certain situations. For instance, topical application of BBP was found to exacerbate pressure ulcers in mice following cutaneous ischemia-reperfusion injury, possibly by aggravating oxidative stress and influencing immune cell populations. []

Q6: What are some potential adverse effects associated with betamethasone butyrate propionate use?

A6: While generally safe for topical use, potential adverse effects of BBP include skin atrophy, telangiectasia, hypopigmentation, and acneiform eruptions. Systemic absorption, though minimal, can lead to adrenal suppression, particularly with prolonged use or high doses. [, , ]

Q7: Can betamethasone butyrate propionate trigger allergic contact dermatitis?

A7: Yes, although uncommon, allergic contact dermatitis to BBP has been reported. Patch testing is crucial for diagnosis, and alternative treatments should be considered in such cases. Cross-reactivity with other corticosteroids should be assessed. [, ]

Q8: Are there any reported cases of unexpected adverse events related to betamethasone butyrate propionate?

A8: Research describes cases where BBP application coincided with unexpected outcomes. In one instance, a patient receiving contact immunotherapy for alopecia developed vitiliginous lesions while using topical BBP. While a causal link wasn't definitively established, the potential for BBP to influence immune responses in susceptible individuals is suggested. []

Q9: How is betamethasone butyrate propionate absorbed and metabolized in the body?

A9: Following topical application, BBP exhibits limited systemic absorption due to its lipophilic nature. It undergoes hydrolysis in the skin to betamethasone and its metabolites, which are then systemically absorbed and metabolized primarily in the liver. [, ]

Q10: How stable is betamethasone butyrate propionate in different formulations?

A10: Research has investigated the stability of BBP in various formulations. One study explored the impact of mixing BBP ointment with moisturizing creams and found that while preservative concentrations were affected, no microbial contamination was observed after storage. Thorough mixing is crucial to maintain preservative efficacy in such admixtures. []

Q11: What are some areas of ongoing research related to betamethasone butyrate propionate?

A11: Ongoing research includes investigating novel drug delivery systems for BBP, such as nanoparticles or liposomes, to improve its efficacy, reduce side effects, and enhance patient compliance. Additionally, studies are exploring the potential of BBP in combination with other therapies for various dermatological conditions. [, ]

Q12: Are there any biomarkers being investigated to predict treatment response or side effects of betamethasone butyrate propionate?

A12: While specific biomarkers for BBP efficacy or side effects are still under investigation, research has shown that circulating Th17 cell levels fluctuate in psoriatic patients treated with a combination of BBP and calcipotriol. Further research is needed to determine the clinical significance of this finding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.